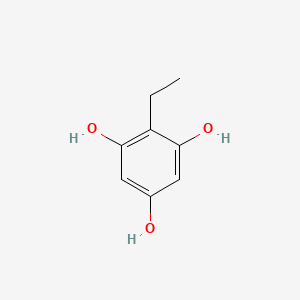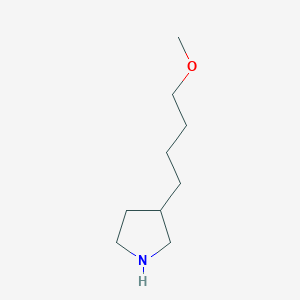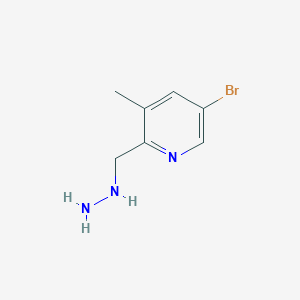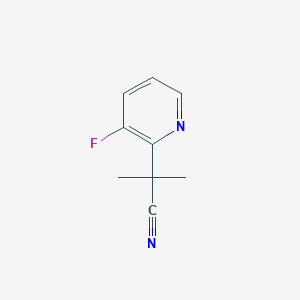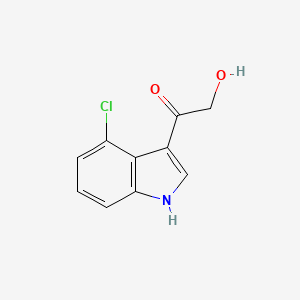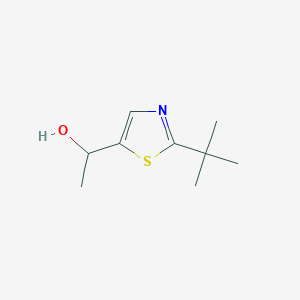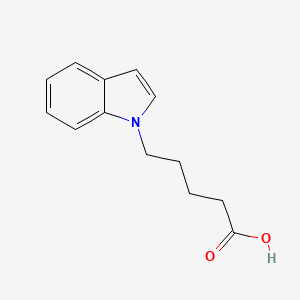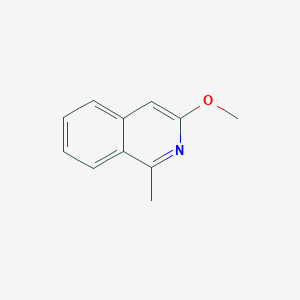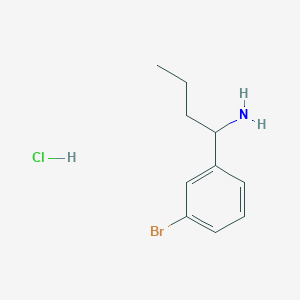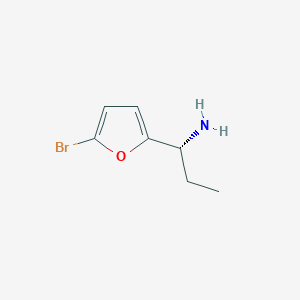
(R)-1-(5-Bromofuran-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Bromofuran-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a brominated furan ring attached to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromofuran-2-yl)propan-1-amine typically involves the bromination of a furan ring followed by the introduction of the propan-1-amine group. One common method involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromofuran.
Formation of Propan-1-amine: The brominated furan is then reacted with a suitable amine precursor, such as ®-1-chloropropane, in the presence of a base like sodium hydride (NaH) to form ®-1-(5-Bromofuran-2-yl)propan-1-amine.
Industrial Production Methods
Industrial production of ®-1-(5-Bromofuran-2-yl)propan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Bromofuran-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaOMe, KOtBu, Grignard reagents
Major Products Formed
Oxidation: Oxidized amine derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted furan derivatives
Scientific Research Applications
®-1-(5-Bromofuran-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(5-Bromofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and the amine group can participate in various binding interactions, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(5-Chlorofuran-2-yl)propan-1-amine
- ®-1-(5-Iodofuran-2-yl)propan-1-amine
- ®-1-(5-Fluorofuran-2-yl)propan-1-amine
Uniqueness
®-1-(5-Bromofuran-2-yl)propan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom can participate in specific interactions that may not be possible with other halogens, making this compound particularly interesting for research and development.
Properties
Molecular Formula |
C7H10BrNO |
|---|---|
Molecular Weight |
204.06 g/mol |
IUPAC Name |
(1R)-1-(5-bromofuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H10BrNO/c1-2-5(9)6-3-4-7(8)10-6/h3-5H,2,9H2,1H3/t5-/m1/s1 |
InChI Key |
MGXYYMRIXYJCPG-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(O1)Br)N |
Canonical SMILES |
CCC(C1=CC=C(O1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




